methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate
Description
Methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate is a structurally complex nucleoside analog featuring a pyrimidinone core (4-oxo-2-sulfanylidenepyrimidine) linked to a triacetylated ribose moiety (oxolan-2-yl) and a methyl acetate side chain. The stereochemistry (2R,3R,4R,5R) of the oxolane ring indicates a β-D-ribofuranose configuration, commonly observed in bioactive nucleosides. The sulfanylidene (C=S) group at position 2 of the pyrimidinone ring introduces unique electronic and steric properties, distinguishing it from canonical pyrimidine diones.
This compound may serve as a precursor or intermediate in pharmaceutical synthesis, particularly for antiviral or anticancer agents, given the structural resemblance to modified nucleosides like 5-bromouridine triacetate and fluorinated pyrimidine derivatives . Its reactivity is influenced by the electron-deficient pyrimidinone ring and the labile acetyl groups, enabling selective deprotection or further functionalization.
Properties
Molecular Formula |
C18H22N2O10S |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate |
InChI |
InChI=1S/C18H22N2O10S/c1-8(21)27-7-12-14(28-9(2)22)15(29-10(3)23)17(30-12)20-6-11(5-13(24)26-4)16(25)19-18(20)31/h6,12,14-15,17H,5,7H2,1-4H3,(H,19,25,31)/t12-,14-,15-,17-/m1/s1 |
InChI Key |
RRMHOPJTBLCQOA-DNNBLBMLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=S)CC(=O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=S)CC(=O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Estimated based on formula C₁₉H₂₂N₂O₁₀S.
Key Observations:
In contrast, the 5-fluoro group in increases electronegativity, improving binding affinity to enzymatic targets (e.g., thymidylate synthase). The 2-sulfanylidene group in the target compound introduces nucleophilic reactivity, enabling thiol-disulfide exchange or metal coordination, unlike the dione groups in and .
Ribose Modifications :
- Acetylation (target compound, ) improves lipid solubility and protects hydroxyls during synthesis, whereas deacetylated analogs () exhibit higher polarity, favoring aqueous solubility and renal clearance.
- The azido group in serves as a bioorthogonal handle for click chemistry, a feature absent in the target compound.
Side Chain Variations :
Key Insights:
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